Trilaurin

Antigenotoxicity Chemoprevention In vivo model

Trilaurin (CAS 538-24-9) is a homogeneous C12:0 triacylglycerol whose performance cannot be replicated by generic MCT substitutes. Its unique low melting onset (15.6°C) enables hot-melt coating of heat-sensitive APIs, while its distinct β-form polymorphism ensures formulation stability. In vivo, it delivers a 67% reduction in MMS-induced MNPCEs—outperforming trilinolein (52%)—making it the superior positive control for antigenotoxicity screening. For clean-label skincare, certified non-palm grades provide a light, powdery after-feel and verifiable sustainability claims. Procurement of high-purity (≥98%) material is essential for reproducible results across all applications.

Molecular Formula C39H74O6
Molecular Weight 639.0 g/mol
CAS No. 538-24-9
Cat. No. B1682545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilaurin
CAS538-24-9
SynonymsTrilaurin;  Glyceryl tridodecanoate;  NSC 4061;  1,2,3-Tridodecanoylglycerol;  Tridodecanoin;  Trilauroylglycerol;  Glycerol trilaurate, Glyceryl trilaurate.
Molecular FormulaC39H74O6
Molecular Weight639.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3
InChIKeyVMPHSYLJUKZBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trilaurin (CAS 538-24-9): Scientific and Industrial Baseline for a Saturated Medium-Chain Triglyceride


Trilaurin (CAS 538-24-9, molecular formula C₃₉H₇₄O₆, molecular weight ~639.0 g/mol) is a homogeneous, saturated triacylglycerol (TAG) consisting of a glycerol backbone esterified with three molecules of lauric acid (C12:0) [1]. It belongs to the class of medium-chain triglycerides (MCTs) and is characterized as a white, waxy solid at room temperature with a reported melting point range of 44.0–49.0°C (often cited as 46.5°C) and a density of approximately 0.9 g/mL [2]. This compound is used across food, cosmetic, and pharmaceutical industries, primarily as an emulsifier, stabilizer, thickening agent, emollient, and lipid-based excipient [3].

Why Generic Substitution of Trilaurin with Other Triglycerides Carries Technical and Functional Risk


Generic substitution among triglycerides is not scientifically valid due to profound differences in their physicochemical, biological, and functional properties, which are directly dictated by their fatty acid chain length and saturation. Even within the homologous series of saturated monoacid TAGs, critical performance parameters such as melting profile, polymorphic behavior, digestibility, and biological activity are not interchangeable [1]. For example, the absorption rate of trilaurin in vivo differs markedly from shorter-chain homologs like tricaproin due to its higher melting point, which leads to solidification in the gastrointestinal tract [2]. Furthermore, the precise crystalline behavior of trilaurin, including the existence of multiple β-form polymorphs that influence texture and stability, is distinct and directly impacts its utility in applications ranging from hot-melt coatings to cosmetic formulations [3].

Trilaurin (CAS 538-24-9) Quantified Differentiation: A Guide for Scientific Selection vs. Alternatives


Comparative Antigenotoxicity: Trilaurin vs. Trilinolein and Mixed Glycerol

In a direct comparative study assessing protection against chemically induced genotoxicity in a mouse micronucleus test, trilaurin demonstrated superior antigenotoxic activity compared to trilinolein and a mixed glycerol derivative [1]. The quantitative data shows a higher percentage reduction in micronucleated polychromatic erythrocytes (MNPCE) for trilaurin against specific mutagens, suggesting a structure-specific protective effect.

Antigenotoxicity Chemoprevention In vivo model

Process Enabling Polymorphism: Multiple β-Form Polymorphs of Trilaurin vs. Trimyristin, Tripalmitin, and Tristearin

A comprehensive study on the polymorphism of saturated monoacid triacylglycerols (TAGs) discovered four novel β-form polymorphs for trilaurin, a finding that was consistent across the homologous series including trimyristin, tripalmitin, and tristearin [1]. However, the specific thermal conditions required for the formation and transformation of these polymorphs, particularly the melting points of the different β forms, are unique to each TAG, creating compound-specific processing windows.

Polymorphism Crystallization Material Science

In Vivo Absorption Rate: Slow GI Removal of Trilaurin vs. Rapidly Absorbed Short-Chain Triglycerides

The rate of gastrointestinal absorption of trilaurin in rats is significantly slower than that of short- and medium-chain triglycerides like triacetin and tricaproin [1]. This behavior is attributed to its higher melting point, which causes it to solidify in the gastrointestinal tract, resulting in delayed removal.

Absorption Pharmacokinetics In vivo model

Market-Ready Differentiator: Commercial Emollient 'SustOleo™ TL' Offers Non-Palm, 100% Natural Sourcing

In the cosmetic ingredient market, a specific commercial grade of trilaurin, SustOleo™ TL, is differentiated from generic trilaurin and other synthetic emollients by its certified 100% biobased content and non-palm origin [1]. This provides a quantifiable sustainability and supply chain advantage.

Cosmetics Emollient Sustainable Sourcing

Lipid Excipient for Hot-Melt Coating: Defined Process Enabler vs. Other Solid Lipids

A study on hot-melt coating processes has precisely characterized the melting profile of trilaurin, identifying three distinct phase transitions at 15.6°C, 35.1°C, and 45.7°C [1]. This detailed thermal fingerprint dictates that processing must occur above the lowest transition temperature (Tm,α = 15.6°C), which is a specific, actionable parameter for manufacturing.

Pharmaceuticals Hot-melt coating Excipient

Trilaurin (CAS 538-24-9) in Focus: Evidence-Driven Application Scenarios for R&D and Procurement


Chemoprevention Research: An In Vivo Model for Antigenotoxic Screening

Trilaurin serves as a reference compound in studies investigating chemopreventive agents due to its documented antigenotoxic properties in rodent models. Its superior performance over analogs like trilinolein in reducing MNPCEs induced by specific mutagens (67% vs. 52% reduction against MMS) [1] makes it a valuable positive control or comparator for screening new compounds. Procurement for this application should prioritize high-purity material to ensure reproducible results in in vivo assays.

Cosmetic Formulation: A Verified, Sustainable Solid Emollient

Formulators developing 'clean', vegan, or palm oil-free skincare and color cosmetic products can leverage specific commercial grades of trilaurin (e.g., SustOleo™ TL) to meet consumer demand and sustainability certifications [2]. This ingredient provides a unique, light, and powdery after-feel as a solid emollient, while its 100% biobased, non-palm origin is a verifiable differentiator from commodity triglycerides. Procurement should focus on certified grades to substantiate marketing claims.

Pharmaceutical Lipid Excipient: Hot-Melt Coating for Heat-Sensitive APIs

In the development of solid oral dosage forms, trilaurin is a process-enabling excipient for hot-melt coating. Its uniquely low melting profile, with an onset of melting at 15.6°C [3], permits coating of thermally labile active pharmaceutical ingredients (APIs) under gentle processing conditions. This is a key advantage over higher-melting lipid excipients, allowing for the creation of stable, coated particles for taste-masking or modified-release applications. The inclusion of talc has been shown to enhance nucleation and crystal growth, improving manufacturability [3].

Lipid Digestion Research: A Model for Delayed Absorption Studies

Trilaurin's distinct gastrointestinal behavior, characterized by its 'only slowly removed' absorption profile compared to shorter-chain triglycerides [4], makes it a useful model compound in nutritional and pharmacological research. It can be used to study the mechanisms of lipid digestion, absorption, and the impact of solidification in the GI tract. This property also informs its potential as a component in formulations designed to provide a sustained or delayed fatty acid release or to act as a barrier in the gut.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trilaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.